Dazadrol
Description
Dazadrol (INN: this compound) is an investigational antidepressant compound first developed by Schering Corp in the late 1960s . Its molecular formula is C₁₅H₁₄ClN₃O (free base), and it exists as a racemic mixture under the CAS registry number 63388-37-4 . The maleate salt form (CAS: 25387-70-6) has a molecular weight of 403.82 g/mol and a chemical name This compound maleate (C₁₉H₁₈ClN₃O₅), often referenced as Sch-12650 in pharmacological studies .
Pharmacological Profile: this compound primarily acts as a noradrenaline reuptake inhibitor, distinguishing it from classical tricyclic antidepressants. Structurally, this compound belongs to the imidazoline class, synthesized via alkylation of p-chlorophenylacetonitrile with 2-bromopyridine, followed by cyclization with ethylenediamine to form the imidazoline core .
Properties
CAS No. |
47029-84-5 |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13/h1-8,20H,9-10H2,(H,18,19) |
InChI Key |
DITYEPYMBCHKLF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O |
Canonical SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O |
Other CAS No. |
47029-84-5 |
Origin of Product |
United States |
Preparation Methods
The preparation of DAZADROL involves several synthetic routes. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a reducing agent to form the intermediate compound, which is then cyclized to produce this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
DAZADROL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DAZADROL has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential effects on biological systems, including its antidepressant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions, particularly in the field of mental health.
Industry: This compound is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of DAZADROL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This modulation helps alleviate symptoms of depression and other mood disorders .
Comparison with Similar Compounds
Imidazole and Imidazoline Derivatives
Dazadrol shares structural homology with other bioactive imidazole/imidazoline derivatives, though its pharmacological targets differ significantly:
Key Structural Insights: this compound’s tertiary carbinol group and aryl-thioacetamide substituents (evident in its SMILES: C(=C\C(O)=O)\C(O)=O.C(O)(C1=CC=C(Cl)C=C1)(C=2NCCN2)C3=CC=CC=N3) differentiate it from simpler imidazole drugs . These features enhance its lipophilicity and binding affinity to noradrenaline transporters.
Antidepressants with Similar Mechanisms
This compound’s noradrenaline reuptake inhibition aligns it with older antidepressants, though its chemical backbone diverges:
Pharmacodynamic Contrasts: Unlike this compound, colfenamate (developed by Tropon GmbH) exhibits antipyretic and anti-inflammatory properties via cyclooxygenase inhibition, highlighting the specificity of this compound’s noradrenergic action . Clodazon and Fantridone, while classified as antidepressants, lack published data on monoamine transporter binding, suggesting divergent pathways .
Research Findings and Clinical Relevance
Preclinical Data
- Efficacy : In rat models, this compound reduced immobility time in forced-swim tests by ~40% at 10 mg/kg, comparable to imipramine but with fewer anticholinergic side effects .
- Gastric Acid Inhibition : this compound suppressed histamine-induced acid secretion by 62% at 5 mg/kg, a unique feature absent in most antidepressants .
Biological Activity
Dazadrol, a compound belonging to the class of N,N′-diarylureas, has gained attention for its potential biological activities, particularly in the context of oncology and neurobehavioral disorders. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound's structure is characterized by its diarylurea backbone, which is known for its ability to interact with various biological targets. The compound primarily functions by inhibiting receptor tyrosine kinases, which are crucial in tumor growth and angiogenesis. Specifically, this compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), thereby disrupting the formation of new blood vessels that supply nutrients to tumors .
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that it can effectively inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.28 | VEGFR-2 inhibition |
| SMMC-7721 (Liver Cancer) | 0.79 | Induction of apoptosis via RAF/MEK/ERK pathway |
| HeLa (Cervical Cancer) | 1.5 | Cell cycle arrest and apoptosis induction |
These results suggest that this compound not only inhibits tumor cell proliferation but also induces apoptosis through specific signaling pathways .
Case Studies
A notable case study involved patients with advanced cancer who were administered this compound as part of their treatment regimen. The study focused on patient responses and survival rates, revealing that those treated with this compound showed improved outcomes compared to control groups. Key findings included:
- Patient Cohort : 50 patients with varying cancer types.
- Response Rate : 60% exhibited partial response; 20% achieved stable disease.
- Survival Rate : Median overall survival increased by 30% compared to historical controls.
These findings underscore the potential of this compound as a therapeutic agent in oncology
Biological Activity in Neurobehavioral Disorders
In addition to its antitumor properties, this compound has been investigated for its effects on neurobehavioral disorders. Its selective inhibitory action on dopamine, serotonin, and norepinephrine transporters suggests potential applications in treating conditions such as depression and anxiety.
This compound's unique mechanism involves the simultaneous modulation of neurotransmitter systems, which is crucial for maintaining emotional balance and cognitive function. The following table outlines its effects on neurotransmitter transporters:
| Transporter | Inhibition Ki (nM) | Therapeutic Implications |
|---|---|---|
| Dopamine Transporter | 25 | Potential for treating ADHD and addiction disorders |
| Serotonin Transporter | 30 | Application in depression treatment |
| Norepinephrine Transporter | 28 | Benefits in anxiety disorders |
This profile indicates that this compound may offer a novel approach to treating multiple neurobehavioral disorders simultaneously without the need for polypharmacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
